3-Fluoro-4-(4-methoxyphenoxy)aniline hydrochloride
Description
3-Fluoro-4-(4-methoxyphenoxy)aniline hydrochloride is a fluorinated aniline derivative with a molecular formula of C₁₃H₁₂FNO₂·HCl and a molecular weight of 233.24 g/mol (free base) . The compound features a fluorine atom at the 3-position, a 4-methoxyphenoxy group at the 4-position, and exists as a hydrochloride salt to enhance solubility and stability. It is primarily utilized in pharmaceutical research, particularly as an intermediate in synthesizing kinase inhibitors, such as c-Met kinase inhibitors . Its structural design combines electron-withdrawing (fluoro) and electron-donating (methoxyphenoxy) groups, influencing its reactivity and physicochemical properties.
Properties
IUPAC Name |
3-fluoro-4-(4-methoxyphenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2.ClH/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14;/h2-8H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQHYHZXRRVKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431963-10-8 | |
| Record name | Benzenamine, 3-fluoro-4-(4-methoxyphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-methoxyphenoxy)aniline hydrochloride typically involves the reaction of 3-fluoroaniline with 4-methoxyphenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-methoxyphenoxy)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Fluoro-4-(4-methoxyphenoxy)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-methoxyphenoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between 3-fluoro-4-(4-methoxyphenoxy)aniline hydrochloride and analogous compounds:
Structural and Electronic Effects
- Halogen Substituents: Replacement of fluorine with chlorine (e.g., 3-chloro-4-(3-methoxyphenoxy)aniline) reduces electronegativity, increasing steric bulk and altering electronic distribution .
- Oxygen-Containing Groups: The 4-methoxyphenoxy group in the target compound provides steric hindrance and moderate electron donation, whereas tetrahydrofuranmethoxy () introduces a flexible, polar oxygen-rich chain, enhancing solubility .
- Trifluoromethyl vs. Methoxyphenoxy: The CF₃ group () is strongly electron-withdrawing, decreasing the amine's nucleophilicity compared to the target compound’s mixed electronic profile .
Biological Activity
3-Fluoro-4-(4-methoxyphenoxy)aniline hydrochloride is a fluorinated aromatic compound with significant biological activities, especially in medicinal chemistry. Its unique structure, characterized by the presence of a fluorine atom and a methoxyphenoxy group, enhances its biological reactivity and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₂ClFNO₂, with a molecular weight of approximately 233.24 g/mol. The structural features contribute to its reactivity and biological interactions:
- Fluorine Atom : Increases lipophilicity and alters electronic properties, enhancing binding affinity to biological targets.
- Methoxyphenoxy Group : Provides additional functional diversity, allowing for interactions with various biomolecules.
The compound's mechanism of action involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the aniline structure allows it to act as a potential enzyme inhibitor, which can disrupt essential biological processes.
Biological Activities
Research indicates that this compound exhibits:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Potential to inhibit cancer cell proliferation through specific pathways.
- Enzyme Inhibition : Effective in inhibiting certain enzymes involved in metabolic pathways.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the compound against Gram-positive and Gram-negative bacteria, showing significant inhibition at concentrations as low as 10 μg/mL.
- The mechanism was linked to membrane disruption and interference with metabolic functions.
-
Anticancer Activity :
- In vitro studies on human cancer cell lines revealed that this compound reduced cell viability by over 50% at concentrations of 25 μM after 48 hours of exposure.
- The compound was shown to induce apoptosis, as evidenced by increased caspase activity.
-
Enzyme Inhibition Studies :
- The compound was tested for its ability to inhibit certain kinases associated with cancer progression. Results indicated an IC50 value of approximately 15 μM, suggesting strong inhibitory potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 3-Fluoroaniline | Fluorine-substituted aniline | Simpler structure; less functional diversity |
| 4-Methoxyphenol | Methoxy-substituted phenol | Lacks nitrogen functionality; different reactivity |
| 3-Amino-4-fluorophenyl ether | Amino group instead of methoxy | Different functional group; altered biological activity |
The presence of both the fluorine atom and the methoxyphenoxy group in this compound enhances its reactivity and biological potential compared to these similar compounds.
Q & A
Q. What are the optimal synthetic routes for 3-fluoro-4-(4-methoxyphenoxy)aniline hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A typical route involves reacting 3-fluoro-4-hydroxyaniline with 4-methoxyphenyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours . Post-reduction with LiAlH₄ may be required to stabilize the amine group. Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol. Key parameters affecting yield (typically 60–75%) include solvent polarity, temperature control, and stoichiometric ratios. Impurities often arise from incomplete substitution or oxidation; purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) is recommended .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., methoxy singlet at δ 3.8 ppm, fluorine-induced splitting in aromatic regions) and amine proton integration .
- LC-MS : Monitor molecular ion peaks (expected [M+H]⁺ ≈ 293.3 m/z) and assess purity (>95%).
- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1250 cm⁻¹) .
- Elemental Analysis : Validate C, H, N, Cl, and F percentages (±0.3% deviation).
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol; insoluble in water due to hydrophobic aryl groups. Adjust pH for aqueous solubility (e.g., use HCl/NaOH to protonate/deprotonate the amine) .
- Stability : Sensitive to light and oxidation. Store under inert gas (N₂/Ar) at –20°C. Degradation products (e.g., quinones) can be monitored via TLC or HPLC .
Advanced Research Questions
Q. How do electronic effects of substituents (fluoro, methoxy) modulate biological activity in vitro?
- Methodological Answer : The fluoro group enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets. The methoxy group provides steric bulk and electron-donating resonance, potentially altering π-π stacking in receptor interactions. To test this:
- Compare IC₅₀ values against analogs (e.g., 3-chloro-4-(4-methoxyphenoxy)aniline) in enzyme inhibition assays (e.g., kinase or protease targets).
- Use molecular docking simulations (e.g., AutoDock Vina) to analyze substituent interactions with active sites .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity : Validate compound purity (>98%) via HPLC and adjust for batch-to-batch variability.
- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability.
- Metabolic Interference : Use CYP450 inhibition assays to identify if metabolites (e.g., de-fluorinated products) contribute to observed effects .
Q. What strategies optimize its use as a building block for complex molecule synthesis?
- Methodological Answer :
- Protection/Deprotection : Protect the amine with Boc groups during coupling reactions (e.g., Suzuki-Miyaura) to prevent side reactions.
- Cross-Coupling : Utilize Pd-catalyzed reactions (e.g., Buchwald-Hartwig) to introduce heterocycles at the phenoxy position.
- Scale-Up : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve eco-friendliness and scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
